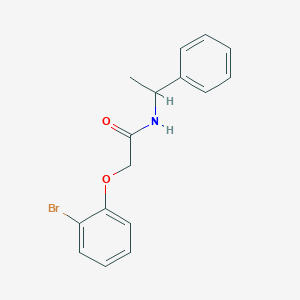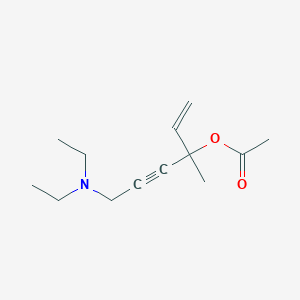
4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate, also known as DMAVA, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. DMAVA is a member of the alkyne family and is structurally similar to other compounds such as propargyl alcohol and propargylamine. The compound has been synthesized using various methods and has been studied extensively for its potential applications in different fields.
作用機序
The mechanism of action of 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate is not well understood. However, studies have shown that it can interact with metal ions and form complexes. These complexes have been shown to have potential as anticancer agents and fluorescent probes for the detection of metal ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate are not well understood. However, studies have shown that it can interact with metal ions and form complexes. These complexes have been shown to have potential as anticancer agents and fluorescent probes for the detection of metal ions.
実験室実験の利点と制限
The advantages of using 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate in lab experiments include its high yield of synthesis, its potential as a building block for the synthesis of various compounds, and its potential as a fluorescent probe for the detection of metal ions. The limitations of using 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate in lab experiments include the lack of understanding of its mechanism of action and its potential toxicity.
将来の方向性
For the study of 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate include further investigation of its potential as a building block for the synthesis of various compounds. It also includes further investigation of its potential as a fluorescent probe for the detection of metal ions and its potential as a photosensitizer in photodynamic therapy. Further studies are needed to understand the mechanism of action of 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate and its potential toxicity.
合成法
The synthesis of 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate involves the reaction of 4-(diethylamino)-1-methyl-2-butyn-1-ol with acetic anhydride in the presence of a catalyst. The reaction is carried out at room temperature, and the resulting product is purified using chromatography. The yield of 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate obtained from this method is high, making it a suitable method for large-scale production.
科学的研究の応用
4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate has been studied extensively for its potential applications in different fields of scientific research. In the field of chemistry, 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate has been used as a building block for the synthesis of various compounds. It has been used to synthesize new derivatives of pyridine, pyrimidine, and quinoline, which have shown promising results in biological assays.
In the field of biology, 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate has been studied for its potential as a fluorescent probe for the detection of metal ions. It has also been used as a ligand for the preparation of metal complexes that have shown potential as anticancer agents. 4-(diethylamino)-1-methyl-1-vinyl-2-butyn-1-yl acetate has also been studied for its potential as a photosensitizer in photodynamic therapy.
特性
IUPAC Name |
[6-(diethylamino)-3-methylhex-1-en-4-yn-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-6-13(5,16-12(4)15)10-9-11-14(7-2)8-3/h6H,1,7-8,11H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHFRNWTVQESHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC(C)(C=C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5168173.png)
![N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide](/img/structure/B5168175.png)
![2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid](/img/structure/B5168179.png)
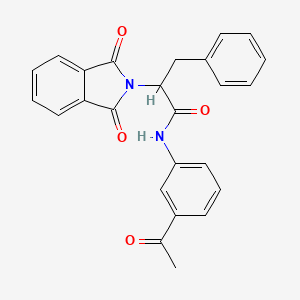


![N-(2,5-difluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5168214.png)

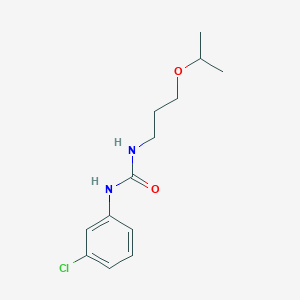
![3-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5168238.png)
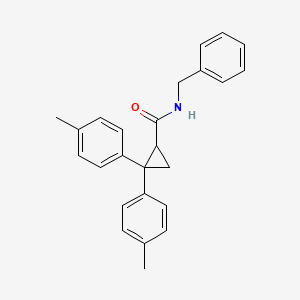
![N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5168264.png)
methanone](/img/structure/B5168266.png)
